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Introduction

SIN4 (also known as MED16) is a critical component of the tail module of the highly conserved
Mediator transcriptional regulation complex in Saccharomyces cerevisiae.[1] The Mediator
complex serves as a molecular bridge between gene-specific transcriptional activators and the
core RNA polymerase Il (RNAPII) machinery, playing a central role in the regulation of nearly
all protein-coding genes.[1] The SIN4 subunit, in particular, is involved in both positive and
negative transcriptional regulation and contributes to the modulation of chromatin structure.[2]

Obtaining pure, functional, and recombinant SIN4 protein is essential for a variety of
downstream applications, including structural biology (X-ray crystallography, Cryo-EM),
biochemical assays to study protein-protein interactions within the Mediator complex, and in
vitro transcription assays. This document provides a detailed protocol for the expression of
recombinant S. cerevisiae SIN4 in a yeast expression system and its subsequent purification
using a multi-step chromatographic strategy.

Protein Characteristics and Data

The following table summarizes the key properties of the S. cerevisiae SIN4 protein, which are
essential for designing an effective purification strategy.
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Property Value Source
Systematic Name YNL236W SGDJ[1]
Standard Name SIN4 SGD[1]
Aliases MED16, TSF3, SSN4 SGD[1]

) Saccharomyces cerevisiae
Organism ] SGD[1]
(Strain S288C)

Length 974 amino acids SGD[1]
Molecular Weight 111.3 kDa SGDJ[1]
Isoelectric Point (pl) 8.78 SGDI[1]

Principle of the Method

The overall strategy involves cloning the SIN4 gene into a yeast expression vector that
incorporates a polyhistidine (6xHis) affinity tag. The recombinant protein is then overexpressed
in S. cerevisiae using a galactose-inducible promoter. Purification is achieved through a three-
phase chromatography process:

e Capture: The His-tagged SIN4 protein is first isolated from the cell lysate using Immobilized
Metal Affinity Chromatography (IMAC).

 Intermediate Purification: Further purification is performed using lon-Exchange
Chromatography (IEX) to separate proteins based on surface charge.

» Polishing: The final step uses Size-Exclusion Chromatography (SEC) to separate the
monomeric SIN4 protein from any remaining contaminants and aggregates, yielding a highly
pure sample.

Experimental Workflow Diagram
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Caption: Overall workflow for recombinant SIN4 expression and purification.

Experimental Protocols
Protocol 1: Gene Cloning and Vector Construction

o Amplification of SIN4 ORF:

o Design PCR primers to amplify the full 2925 bp coding sequence of SIN4 (YNL236W) from
S. cerevisiae S288C genomic DNA.

o Incorporate appropriate restriction sites (e.g., BamHI and Xhol) into the primers for
directional cloning. Ensure the stop codon is omitted if using a C-terminal tag.

o Perform high-fidelity PCR and purify the amplicon using a standard PCR cleanup Kit.
e Vector Preparation:

o Digest a galactose-inducible yeast expression vector (e.g., pYES2/CT, which adds a C-
terminal V5 epitope and 6xHis-tag) with the corresponding restriction enzymes (e.g.,
BamHI and Xhol).

o Dephosphorylate the linearized vector to prevent self-ligation and purify it.

e Ligation and Transformation:
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[e]

Ligate the purified SIN4 PCR product into the linearized pYES2/CT vector.

o

Transform the ligation mixture into a competent E. coli strain (e.g., DH5a) for plasmid
amplification.

o

Select transformed colonies on LB agar plates containing ampicillin.

[¢]

Isolate plasmid DNA from several colonies and verify the correct insertion and sequence
of the SIN4 gene via Sanger sequencing.

Protocol 2: Protein Expression in S. cerevisiae

e Yeast Transformation:

o Transform the sequence-verified pYES2/CT-SIN4 plasmid into a suitable S. cerevisiae
host strain (e.g., INVScl) using the lithium acetate method.

o Select transformants on synthetic complete (SC) minimal medium plates lacking uracil
(SC-Ura).

o Starter Culture:

o Inoculate a single colony into 50 mL of SC-Ura medium supplemented with 2% (w/v)
glucose.

o Grow overnight at 30°C with vigorous shaking (250 rpm).
e Main Culture and Induction:

o Inoculate 1 L of SC-Ura medium containing 2% (w/v) raffinose with the overnight starter
culture to an initial ODsoo of ~0.4.

o Grow at 30°C with shaking until the ODsoo reaches 1.5-2.0.
o Induce protein expression by adding galactose to a final concentration of 2% (w/v).
o Continue to incubate at 30°C for 8-12 hours. Expression time may require optimization.

e Cell Harvesting:
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o Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
o Wash the cell pellet once with ice-cold sterile water.

o The cell pellet can be stored at -80°C until needed. A typical yield is 4-6 g of wet cell paste
per liter of culture.

Protocol 3: SIN4 Protein Purification

Buffer Preparation:

Buffer Name Composition

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM
Lysis Buffer Imidazole, 10% Glycerol, 1 mM PMSF, Protease
Inhibitor Cocktall

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM

Imidazole, 10% Glycerol

IMAC Wash Buffer

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM

Imidazole, 10% Glycerol

IMAC Elution Buffer

IEX Buffer A 20 mM MES pH 6.0, 25 mM NaCl, 1 mM DTT

IEX Buffer B 20 mM MES pH 6.0, 1 M NaCl, 1 mM DTT

20 mM HEPES pH 7.5, 150 mM NacCl, 1 mM
DTT, 5% Glycerol

SEC Buffer

Purification Steps:
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Caption: The three-phase chromatographic purification strategy for SIN4.
e Cell Lysis:
o Resuspend the frozen cell pellet in 2-3 mL of ice-cold Lysis Buffer per gram of cells.

o Lyse the cells using a bead beater with 0.5 mm glass beads (perform 8-10 cycles of 1-
minute bursts with 2 minutes of cooling on ice in between) or by passing through a high-
pressure homogenizer.
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o

Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C. Collect the
supernatant.

o Capture: Immobilized Metal Affinity Chromatography (IMAC):

o

Equilibrate a Ni-NTA column (e.g., 5 mL HisTrap FF) with Lysis Buffer.
Load the clarified supernatant onto the column.
Wash the column with 10-15 column volumes (CV) of IMAC Wash Buffer.

Elute the bound SIN4 protein using a linear gradient of 0-100% IMAC Elution Buffer over
10 CV.

Collect fractions and analyze by SDS-PAGE to identify those containing SIN4. Pool the
purest fractions.

 Intermediate Purification: lon-Exchange Chromatography (IEX):

o

Since the calculated pl of SIN4 is 8.78, cation exchange chromatography at a pH below
the pl (e.g., pH 6.0) is recommended.[1]

Dilute the pooled IMAC fractions or perform a buffer exchange into IEX Buffer A using a
desalting column or dialysis.

Equilibrate a cation exchange column (e.g., HiTrap SP HP) with IEX Buffer A.
Load the sample onto the column.

Wash with 5 CV of IEX Buffer A.

Elute SIN4 using a linear gradient of 0-50% IEX Buffer B over 20 CV.

Collect fractions and analyze by SDS-PAGE. Pool the fractions containing SIN4.

e Polishing: Size-Exclusion Chromatography (SEC):

o

Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal
concentrator (e.g., Amicon Ultra, 30 kDa MWCO).
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o Equilibrate a gel filtration column (e.g., Superdex 200 Increase 10/300 GL) with SEC
Buffer. The column choice is appropriate for a ~111 kDa protein.

o Load the concentrated sample onto the column.
o Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and collect fractions.

o Analyze fractions by SDS-PAGE. The main peak should correspond to monomeric SIN4.

Pool the purest fractions.

Protein Analysis and Storage

o Purity Assessment: Verify the purity of the final protein sample using SDS-PAGE and
Coomassie staining. The final purity should be >95%.

» Concentration Determination: Measure the protein concentration using a Bradford assay or
by measuring absorbance at 280 nm with the calculated extinction coefficient.

o Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. The
addition of 5-10% glycerol in the final buffer can improve stability.

Expected Results

The expression and purification of recombinant proteins in yeast can yield varying results
depending on the specific protein.[3][4] The following table provides an estimation of typical
outcomes for a large, soluble protein like SIN4.
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Parameter

Expected Result

Notes

Expression Level

1-5 mg/L of culture

Highly dependent on protein

toxicity and codon usage.

Main contaminants are often

Purity after IMAC 60-80% o ) )
other histidine-rich proteins.
Effectively removes nucleic
Purity after IEX 85-95% acids and proteins with
different pl values.
) ) Removes aggregates and any
Final Purity (SEC) >95%

remaining minor contaminants.

Final Yield

0.2-1.0 mg of pure protein per

liter of initial culture

Yields can be improved by
optimizing induction time,
temperature, and media

composition.

These protocols provide a comprehensive framework for the successful recombinant

expression and purification of S. cerevisiae SIN4 protein for downstream biochemical and

structural studies. Optimization of specific steps may be required to maximize yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Recombinant
Expression and Purification of S. cerevisiae SIN4 Protein]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1174862#recombinant-
expression-and-purification-of-sin4-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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